molecular formula C14H24O4S B13436511 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13436511
M. Wt: 288.40 g/mol
InChI Key: KXKDZLRTIFHOHW-GHMOJZLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is functionalized with isopropyl and methyl groups.

    Formation of the Oxathiolane Ring: The oxathiolane ring is introduced through a cyclization reaction involving a thiol and an epoxide.

    Hydroxylation: The hydroxyl group is introduced via a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12+,14-/m1/s1

InChI Key

KXKDZLRTIFHOHW-GHMOJZLGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C

Origin of Product

United States

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